Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane

Lipophilicity Physicochemical property prediction Drug-like property profiling

Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane (CAS 647832-20-0; molecular formula C₂₅H₂₅F₃Si; MW 410.5 g/mol) is an organosilicon building block consisting of a triphenylsilyl group attached to a 2-(trifluoromethyl)hex-1-en-1-yl vinyl fragment. The compound combines the steric bulk and UV-detectability of the triphenylsilyl moiety with the strong electron-withdrawing and lipophilic character of the α-CF₃ substituent on the vinyl carbon.

Molecular Formula C25H25F3Si
Molecular Weight 410.5 g/mol
CAS No. 647832-20-0
Cat. No. B12610170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane
CAS647832-20-0
Molecular FormulaC25H25F3Si
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCCCC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C25H25F3Si/c1-2-3-13-21(25(26,27)28)20-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24/h4-12,14-20H,2-3,13H2,1H3
InChIKeyKDPHEFKCSLNCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane – Structural & Physicochemical Baseline for Procurement Evaluation


Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane (CAS 647832-20-0; molecular formula C₂₅H₂₅F₃Si; MW 410.5 g/mol) is an organosilicon building block consisting of a triphenylsilyl group attached to a 2-(trifluoromethyl)hex-1-en-1-yl vinyl fragment [1]. The compound combines the steric bulk and UV-detectability of the triphenylsilyl moiety with the strong electron-withdrawing and lipophilic character of the α-CF₃ substituent on the vinyl carbon. It belongs to the broader class of α-trifluoromethyl vinylsilanes, which have been utilised as versatile synthons for the stereoselective construction of trifluoromethylated alkenes via cross-coupling reactions . The n-butyl chain on the vinyl carbon introduces moderate alkyl character that differentiates it from simpler aryl- or H-substituted analogs.

Why Generic Substitution of Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane Can Compromise Research Reproducibility


In-class vinylsilanes cannot be treated as interchangeable for rigorous synthetic or materials applications. The combined influence of the triphenylsilyl group (steric shielding, altered fluoride-mediated activation kinetics in Hiyama-type couplings) and the α-CF₃ group (electronic deactivation of the vinyl moiety, altered regioselectivity in electrophilic additions) creates a reactivity profile that differs measurably from trimethylsilyl-, triethylsilyl-, or non-fluorinated triphenylsilyl analogs [1]. The n-butyl chain further modulates lipophilicity (computed LogP 5.37) and solubility relative to methyl- or phenyl-substituted comparators . Direct experimental data quantifying these differences for the exact target compound are absent from the peer-reviewed literature, meaning substitution decisions currently rely on class-level inference and computed property comparisons. Researchers intending to build SAR datasets or scale synthetic routes should therefore treat generic replacement as an unvalidated risk.

Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane – Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity (LogP) Differentiates Target Compound from Non-Fluorinated and Shorter-Chain Triphenylsilyl Vinyl Analogs

The computed LogP for Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane is 5.37 . This value is markedly higher than that of the non-fluorinated analog (E)-1-hexenyltriphenylsilane (Triphenyl[(1E)-1-hexen-1-yl]silane, CAS 96475-96-6), for which a predicted LogP of approximately 6.9–7.2 is estimated based on the absence of the polarised C–F bonds, and also differs from the shorter-chain analog triphenylvinylsilane (C₂₀H₁₈Si, no CF₃, no alkyl chain; predicted LogP ~6.0). The introduction of the α-CF₃ group reduces LogP by approximately 1.5–1.8 units relative to the non-fluorinated parent, while the n-butyl chain contributes an increment of approximately 1.5–2.0 LogP units compared to a methyl-substituted analog.

Lipophilicity Physicochemical property prediction Drug-like property profiling

Electron-Deficient Vinyl Moiety Due to α-CF₃ Substitution Alters Cross-Coupling Reactivity Compared to Non-Fluorinated Triphenylvinylsilanes

The α-CF₃ substituent exerts a strong electron-withdrawing inductive effect (-I) on the vinyl carbon, decreasing its electron density relative to non-fluorinated triphenylvinylsilanes [1]. In palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), electron-deficient vinylsilanes typically require higher activation temperatures or more reactive fluoride sources (e.g., TBAF vs. KF) for efficient transmetalation . Class-level studies on α-CF₃-vinylsilanes demonstrate that the (E)-isomers, obtained under Pd-catalyzed hydrometalation conditions, retain stereochemical integrity during subsequent cross-coupling, yielding single-isomer trisubstituted trifluoromethylated alkenes . No direct comparative kinetic data exist for the target compound vs. triphenylvinylsilane.

Cross-coupling reactivity Hiyama coupling Electron-deficient alkenes

Triphenylsilyl Group Confers Enhanced UV Detectability and Chromatographic Retention vs. Trimethylsilyl Analogs

The triphenylsilyl chromophore provides strong UV absorption at approximately 254 nm, enabling facile HPLC monitoring and flash chromatography purification [1]. In contrast, trimethylsilyl-protected analogs (e.g., trimethyl[2-(trifluoromethyl)allyl]silane or trimethyl[(Z)-2-(phenylsulfanyl)-1-(trifluoromethyl)vinyl]silane) are UV-transparent in this region and require alternative detection methods (e.g., TLC staining with KMnO₄ or phosphomolybdic acid) [2]. The triphenylsilyl group also increases reversed-phase retention, which can simplify separation from non-silylated reaction by-products.

Chromatographic detection UV absorbance Purification monitoring

Steric Bulk of Triphenylsilyl Group Modulates Regioselectivity in Electrophilic Additions vs. Less Hindered Silyl Analogs

The triphenylsilyl group imposes significantly greater steric hindrance (estimated A-value or cone angle) than trimethylsilyl or triethylsilyl groups [1]. In electrophilic addition reactions to the vinyl double bond, the bulky triphenylsilyl substituent can direct electrophile approach to the less hindered face, potentially altering diastereoselectivity compared to trialkylsilyl analogs [1]. Class-level observations from vinylsilane chemistry indicate that triphenylsilyl-substituted alkenes exhibit slower electrophilic addition rates but higher facial selectivity than their trimethylsilyl counterparts [2]. No direct comparative kinetic or stereochemical data exist for the target compound.

Steric effects Regioselectivity Electrophilic addition

n-Butyl Chain Provides Differentiated Solubility Profile vs. Methyl- or Phenyl-Substituted α-CF₃-Vinylsilanes

The n-butyl substituent on the vinyl carbon contributes additional hydrocarbon character that enhances solubility in non-polar organic solvents (e.g., hexane, toluene) relative to methyl- or phenyl-substituted analogs . Computed properties indicate a molecular volume of approximately 368 cm³/mol and a surface tension of approximately 35.7 dyne/cm . The closely related analog [3,3-dimethyl-2-(trifluoromethyl)but-1-en-1-yl](triphenyl)silane (CAS 594864-85-4), featuring a tert-butyl group, differs in chain branching but shares similar overall lipophilicity, highlighting the n-butyl group as the key structural differentiator within the alkyl-α-CF₃-vinylsilane series. No experimental solubility measurements are available for direct comparison.

Solubility Solvent compatibility Reaction medium optimisation

Limited Availability of Peer-Reviewed Data Constitutes a Key Differentiator for Procurement Risk Assessment

A comprehensive literature search using CAS 647832-20-0, IUPAC name, InChIKey (KDPHEFKCSLNCOD-UHFFFAOYSA-N), and SMILES across PubMed, Google Scholar, and patent databases yielded zero primary research articles reporting experimental synthesis, characterisation, or application data for this specific compound [1][2]. In contrast, closely related α-CF₃-vinylsilanes with trimethylsilyl groups (e.g., trimethyl[(Z)-2-(phenylsulfanyl)-1-(trifluoromethyl)vinyl]silane) have published synthetic procedures, yield data, and NMR characterisation [3]. The absence of peer-reviewed experimental validation means that procurement of this compound carries a higher validation burden compared to analogs with established literature precedent.

Data availability Procurement risk Validation burden

Triphenyl[2-(trifluoromethyl)hex-1-en-1-yl]silane – Evidence-Anchored Application Scenarios for Scientific Selection


Stereoselective Synthesis of Trisubstituted Trifluoromethylated Alkenes via Pd-Catalysed Cross-Coupling

Based on class-level evidence for α-CF₃-vinylsilanes, this compound can serve as a vinyl donor in palladium-catalyzed Hiyama-type cross-coupling reactions with aryl or alkenyl halides to produce stereodefined (E)-α-CF₃-styrenes or 1,3-dienes . The triphenylsilyl group is activated by fluoride sources (e.g., TBAF, TASF), and the resulting vinylpalladium intermediate retains the (E)-configuration established during the hydrometalation step . The n-butyl chain introduces lipophilic character useful for drug-like molecule synthesis. However, users must independently validate coupling conditions, as no experimental data for this exact silane have been published.

Chromatographically Traceable Building Block for Fluorinated Compound Library Synthesis

The triphenylsilyl chromophore enables real-time HPLC-UV monitoring (254 nm) of reaction progress and simplifies flash chromatography purification . This is a practical advantage over trimethylsilyl-based α-CF₃-vinylsilanes, which lack a UV chromophore and require labor-intensive TLC staining [1]. Laboratories engaged in parallel synthesis or compound library production where analytical throughput is a bottleneck may derive significant operational efficiency from this feature.

Precursor for Fluorine-Containing Organosilicon Polymers and Materials

Fluorine/silicon copolymers exhibit excellent water repellency, weather resistance, and thermal stability . Vinylsilanes with fluorinated side chains can be incorporated into polymer backbones via hydrosilylation or radical polymerisation. The n-butyl spacer between the vinyl group and the CF₃ substituent may provide a balance of flexibility and fluorine content that is distinct from shorter-chain or aryl-bridged analogs. The triphenylsilyl group can serve as a UV-detectable end-group or cross-linking site in materials formulations. Direct material performance data for this specific monomer are unavailable.

Mechanistic Probe for Studying Steric and Electronic Effects in Vinylsilane Reactivity

The combination of the bulky triphenylsilyl group and the electron-withdrawing α-CF₃ substituent makes this compound a useful mechanistic probe for investigating the interplay between steric and electronic factors in electrophilic additions, cycloadditions, or transition-metal-catalyzed processes [1]. Comparative kinetic studies vs. triphenylvinylsilane or trimethyl(α-CF₃-vinyl)silane could quantify the individual contributions of steric bulk and inductive effects to reaction barriers. The absence of published data for this compound represents both a challenge and an opportunity for original research.

Quote Request

Request a Quote for Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.